molecular formula C₁₆H₁₆D₄N₂O₇ B1158232 Serotonin-d4 β-D-Glucuronide

Serotonin-d4 β-D-Glucuronide

Cat. No.: B1158232
M. Wt: 356.36
Attention: For research use only. Not for human or veterinary use.
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Description

Method Development and Validation

  • Internal Standard in LC-MS/MS : The compound’s deuterium label enables precise quantification by mass spectrometry, minimizing matrix effects and ion suppression.
  • Traceability to Pharmacopeial Standards : Compliant with USP (United States Pharmacopeia) and EP (European Pharmacopoeia) guidelines, it ensures consistency in analytical workflows.

Metabolic Profiling of Serotonin

  • Deuterium Tracing : Used to distinguish endogenous serotonin glucuronide from exogenous sources in drug metabolism studies.
  • Enzymatic Assays : Serves as a substrate in UGT activity assays to study isoform-specific glucuronidation kinetics.
Application Advantage Example Use Case
LC-MS/MS Quantification Minimal isotopic interference Serum/plasma metabolite analysis
UGT Isoform Studies Distinguishes substrate specificity Recombinant UGT1A6a/b assays
Pharmacokinetic Tracing Tracks serotonin glucuronide turnover Microdialysis studies in rodents

Properties

Molecular Formula

C₁₆H₁₆D₄N₂O₇

Molecular Weight

356.36

Synonyms

3-(2-Aminoethyl-d4)-1H-indol-5-yl β-D-Glucopyranosiduronic Acid;  5-Hydroxytryptamine-d4 O-Glucuronide;  5-Hydroxytryptamine-d4 Glucuronide; 

Origin of Product

United States

Scientific Research Applications

Drug Metabolism Studies

Serotonin-d4 β-D-glucuronide is primarily utilized in drug metabolism studies to investigate the biotransformation of serotonin and its conjugates. The compound allows researchers to trace the metabolic pathways involving serotonin in biological systems.

  • Metabolic Pathways : Research has shown that the metabolism of serotonin can lead to various glucuronides through the action of UDP-glucuronosyltransferases (UGTs). These metabolites can influence the pharmacokinetics of drugs and their efficacy .
  • Enzymatic Activity : Studies have demonstrated that different factors, including host genetics and microbiota composition, can affect the enzymatic activity responsible for glucuronidation. For instance, variations in β-glucuronidase activity can alter the bioavailability of free serotonin from its glucuronide forms .

Table 1: Key Findings on Drug Metabolism Involving this compound

Study ReferenceKey Findings
Identified time-dependent inhibition of CYP enzymes by glucuronides.
Demonstrated that β-glucuronidase activity influences serotonin bioavailability.
Developed methods for analyzing intact glucuronides using LC-MS/MS.

Neuropharmacological Research

The compound is also significant in neuropharmacological research, particularly in understanding how serotonin metabolism affects neurological conditions.

  • Role in Neurological Disorders : this compound can be used to study alterations in serotonin levels in conditions such as depression and anxiety. Understanding how glucuronidation affects serotonin availability may provide insights into therapeutic strategies .
  • Case Studies : Clinical trials examining the effects of serotonergic drugs often measure the levels of serotonin and its metabolites, including this compound, to assess pharmacodynamic responses in patients with major depressive disorder .

Table 2: Neuropharmacological Applications

Application AreaDescription
DepressionAssessing serotonergic drug efficacy by measuring serotonin metabolites.
Anxiety DisordersInvestigating how altered serotonin metabolism contributes to anxiety symptoms.

Microbiome Research

Recent studies indicate that the gut microbiome plays a crucial role in metabolizing neurotransmitters like serotonin. This compound is instrumental in exploring these interactions.

  • Microbial Influence : Research has shown that gut bacteria can deconjugate glucuronides, thereby affecting the levels of free serotonin available for absorption . This relationship highlights the importance of microbiota composition on drug metabolism and neurotransmitter availability.
  • Clinical Implications : Understanding how dietary interventions can modify microbiota composition and subsequently influence serotonin metabolism could lead to novel treatments for mood disorders .

Table 3: Microbiome Influence on Serotonin Metabolism

FactorImpact on Serotonin Metabolism
Host GeneticsVariability in enzyme expression affecting metabolism.
Antibiotic UseTemporary reduction in microbial enzyme activity leading to decreased free serotonin levels.

Comparison with Similar Compounds

Key Structural Insights :

  • This compound is unique for its indoleethylamine aglycone and deuterium labeling, distinguishing it from flavonoid- or drug-derived glucuronides.
  • Positional isomerism (e.g., 3-O vs. 7-O glucuronidation in quercetin/apigenin derivatives) impacts solubility and bioactivity .

Metabolic and Enzymatic Activity Comparisons

UGT Enzyme Specificity

  • This compound : Primarily a substrate for UGT1A6 , which glucuronidates serotonin in the liver and brain . Used as an internal standard in UGT1A6 activity assays.
  • Quercetin-3-O-β-D-Glucuronide : Metabolized by UGT1A1/1A9 , contributing to its rapid systemic clearance (t₁/₂ = 2.1 h in rats) .
  • Mycophenolic Acid β-D-Glucuronide: Formed via UGT1A8/1A10 in the intestines, with enterohepatic recirculation prolonging its half-life .

Metabolic Stability

  • Serotonin glucuronide exhibits high aqueous solubility, facilitating renal excretion, whereas lipophilic conjugates like mycophenolic acid glucuronide undergo biliary excretion .
  • Quercetin-3-O-β-D-Glucuronide shows dual pharmacokinetic peaks due to enterohepatic recycling, a feature absent in serotonin glucuronide .

Pharmacokinetic and Functional Comparisons

Pharmacokinetic Parameters

Compound Half-Life (h) Bioavailability Key Pharmacokinetic Features
This compound N/A N/A Internal standard; no intrinsic activity
Quercetin-3-O-β-D-Glucuronide 2.1 (rats) 12–18% (oral) Enters systemic circulation via active transport
Silodosin β-D-Glucuronide 4.5 (humans) 32% (oral) Renal excretion dominant
Acetaminophen D-Glucuronide 2.0 (humans) >90% (hepatic) Non-toxic metabolite; rapid clearance

Preparation Methods

Deuteration of Serotonin Precursors

The synthesis begins with the preparation of deuterium-labeled serotonin (5-hydroxytryptamine-d4). Deuterium atoms are introduced at specific positions—typically the benzylic and aromatic hydrogens—to minimize metabolic interference while maintaining structural integrity. Isotopic labeling is achieved via acid-catalyzed exchange reactions using deuterated solvents (e.g., D2O) or catalytic deuteration with palladium-based catalysts under controlled hydrogen-deuterium exchange conditions.

Glucuronidation Reaction

The deuterated serotonin undergoes glucuronidation, where β-D-glucuronic acid is conjugated to the hydroxyl group of serotonin. This step employs glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-β-D-glucopyranuronate, in the presence of Lewis acids (e.g., boron trifluoride etherate). The reaction proceeds via nucleophilic substitution, forming a β-glycosidic bond. Optimal conditions include anhydrous solvents (e.g., dichloromethane), temperatures of 0–25°C, and reaction times of 12–24 hours to achieve yields exceeding 70%.

Purification and Characterization

Crude products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile-water gradients. Analytical validation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms isotopic purity (≥98% deuterium incorporation) and structural correctness. Key physicochemical properties include a molecular weight of 356.36 g/mol (C16H20N2O7) and a retention time of 6.8 minutes under gradient elution.

Enzymatic Synthesis Using Uridine 5′-Diphosphoglucuronosyltransferase (UGT)

Enzyme Sources and Activity

Enzymatic glucuronidation leverages UGT isoforms, particularly UGT1A6 and UGT2B7, which exhibit high affinity for serotonin. Human liver microsomes (HLMs) or recombinant UGT-expressing systems (e.g., baculovirus-insect cell lines) serve as enzyme sources. Activity assays confirm UGT functionality via serotonin consumption rates measured at 37°C over 60 minutes.

Reaction Optimization

The incubation mixture contains 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 25 µg/mL alamethicin (to permeabilize microsomes), 3 mM UDPGA, and 100 µM serotonin-d4. Reactions are terminated with 60% perchloric acid, and the product is isolated via centrifugation (9,000 × g, 10 minutes) and solid-phase extraction. Yields range from 50–65%, depending on UGT isoform specificity and substrate concentration.

Industrial-Scale Production and Optimization

Scalability Challenges

Industrial synthesis prioritizes cost-efficiency and reproducibility. Continuous-flow reactors replace batch processes for deuteration and glucuronidation steps, reducing solvent use by 40% and reaction times by 30%. Catalyst recycling (e.g., immobilized palladium on carbon) further enhances sustainability.

Chromatographic Purification at Scale

Multicolumn countercurrent solvent gradient purification (MCSGP) systems enable high-throughput purification. A three-column setup with ethanol-water gradients achieves >99% purity, with a throughput of 200 g/day. Process analytical technology (PAT) tools, such as in-line UV and mass spectrometry, ensure real-time quality control.

Analytical Verification and Quality Control

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) confirms the glucuronide’s regiochemistry and deuterium positions. Key signals include a doublet at δ 5.32 ppm (anomeric proton) and the absence of proton signals at deuterated sites.

Quantification and Impurity Profiling

LC-MS/MS methods with deuterated internal standards (e.g., this compound) achieve detection limits of 280 fmol. A representative analytical protocol uses a Waters Symmetry C8 column (2.1 × 150 mm) and a methanol-ammonium formate gradient.

Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield70–85%50–65%
Reaction Time12–24 hours1–2 hours
Isotopic Purity≥98%≥95%
ScalabilityHigh (kg-scale)Moderate (mg–g scale)
Cost$$$ (catalyst-intensive)$$ (enzyme reuse possible)

Chemical synthesis excels in scalability and purity, whereas enzymatic methods offer faster reaction times and lower environmental impact .

Q & A

Q. How is Serotonin-d4 β-D-Glucuronide used as an internal standard in quantitative LC-MS/MS assays?

Methodological Answer: this compound serves as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ion suppression, and variability during sample preparation. Researchers spike known concentrations into biological matrices (e.g., plasma, urine) before extraction. Its deuterated structure ensures chromatographic co-elution with the analyte (serotonin β-D-glucuronide) while providing distinct mass transitions (e.g., m/z 369 → 193 for the analyte vs. m/z 373 → 197 for the IS). This method improves precision, with recovery rates typically >85% .

Table 1: Key Parameters for LC-MS/MS Validation Using this compound

ParameterValue/RangeSource
LOD0.1 nM
LOQ0.5 nM
Linearity (R²)0.995–0.999
Intra-day CV<10%

Q. What analytical techniques confirm the structural integrity of this compound?

2. Methodological Answer: Structural confirmation requires a combination of NMR and high-resolution mass spectrometry (HRMS). For NMR, the β-D-glucuronide linkage is verified by anomeric proton signals (δ 5.17–5.22 ppm, J = 7.5 Hz) and glucuronic acid carbons (C1 at ~104 ppm). HRMS (Q-TOF) identifies the molecular ion ([M-H]⁻ at m/z 373.1352) and fragment ions (e.g., m/z 193 for serotonin aglycone). Cross-validation with synthetic standards (e.g., from Toronto Research Chemicals) ensures accuracy .

Q. How do researchers validate glucuronidation activity assays using this compound?

Methodological Answer: Recombinant UGT enzymes (e.g., UGT1A6) are incubated with serotonin and UDP-glucuronic acid (UDPGA). The reaction is quenched with ice-cold acetonitrile containing this compound as the IS. Kinetic parameters (Km, Vmax) are derived from Michaelis-Menten plots. For example, UGT1A6 shows a Km of 20 μM for serotonin, with inhibition studies using ketoconazole (IC50 = 100 μM) to confirm specificity .

Advanced Research Questions

Q. How can researchers identify UGT isoforms responsible for this compound metabolism in hepatic models?

Methodological Answer: Isoform-specific activity is assessed using recombinant UGTs (e.g., Supersomes™) and chemical inhibitors. For instance:

  • UGT1A6 is identified as the primary isoform via >90% activity loss in assays with UGT1A6-specific inhibitors (e.g., ketoconazole).
  • Kinetic assays (Vmax/Km ratios) differentiate isoform contributions. UGT1A6 typically exhibits higher catalytic efficiency (Vmax = 12 pmol/min/mg) compared to UGT2B7 (Vmax = 2 pmol/min/mg) .

Table 2: UGT Isoform Activity Profiles

UGT IsoformSubstrateKm (μM)Vmax (pmol/min/mg)Inhibitor (IC50)
UGT1A6Serotonin2012Ketoconazole (100 μM)
UGT2B73'-Azido-3'-deoxythymidine20002Mefenamic acid (30 μM)

Q. What experimental strategies resolve discrepancies in reported Km values for serotonin glucuronidation?

Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., protein concentration, incubation time). To standardize results:

  • Optimize protein concentration (0.2 mg/mL) and incubation time (10–20 min) to avoid enzyme saturation .
  • Use identical buffer systems (e.g., Tris-HCl vs. phosphate buffers alter Km by 30%).
  • Validate with positive controls (e.g., propofol glucuronidation for UGT1A9) .

Q. How do nanomaterials like single-walled carbon nanotubes (SWCNTs) impact UGT-mediated glucuronidation of serotonin?

Methodological Answer: SWCNTs are co-incubated with human liver microsomes (HLM) and serotonin to assess inhibition. For example:

  • 50 μg/mL SWCNTs reduce UGT1A6 activity by 40% via noncompetitive inhibition (Ki = 25 μg/mL).
  • Mechanistic studies use fluorescence quenching to confirm SWCNT binding to UGTs .

Q. What methods mitigate cross-reactivity in fluorometric assays for serotonin glucuronide detection?

Methodological Answer: Cross-reactivity with structurally similar glucuronides (e.g., 4-methylumbelliferyl β-D-glucuronide) is minimized by:

  • Chromatographic separation (HPLC with C18 columns, 5 μm particle size).
  • Enzymatic specificity checks (e.g., β-glucuronidase digestion to confirm signal loss) .

Q. How can enzymatic synthesis optimize this compound production for tracer studies?

Methodological Answer: Engineered E. coli expressing UGTs (e.g., GcaC from Streptomyces chromofuscus) are used in whole-cell biocatalysis. Key parameters:

  • Substrate feeding: 114 mg/L serotonin, 3-hour incubation.
  • Yield optimization via pH (6.8–7.2) and temperature (37°C) control .

Q. What in vitro models assess the protective effects of serotonin glucuronides against oxidative damage?

Methodological Answer: Renal tubular epithelial cells (e.g., LLC-PK1) are pretreated with serotonin glucuronide (10–200 μM) and exposed to H2O2 (500 μM). Viability is measured via MTT assay, with ROS levels quantified using DCFH-DA fluorescence. Serotonin glucuronide shows EC50 = 50 μM for ROS reduction .

Q. How do researchers normalize data for UDPGA cofactor variability in glucuronidation assays?

Methodological Answer: Co-factor stability is ensured by:

  • Adding UDPGA regenerating systems (e.g., UDP-N-acetylglucosamine).
  • Normalizing activity to total protein content and internal standards (this compound). Inter-assay variability is reduced to <15% .

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